1-(Acetylglycyl)azetidine-3-carboxylic acid is a compound that belongs to the class of azetidine derivatives, which are four-membered cyclic amines. This compound features an azetidine ring substituted with an acetylglycyl group and a carboxylic acid functionality, making it of particular interest in medicinal chemistry and organic synthesis. The compound's structure allows for potential applications in drug development, especially in the design of bioactive molecules.
This compound can be classified under the broader category of amino acids and their derivatives due to the presence of both an amine and a carboxylic acid functional group. It is synthesized from azetidine-3-carboxylic acid, which serves as a key precursor in various synthetic pathways. The significance of this compound lies in its potential biological activities, particularly in inhibiting certain enzymes or acting as a building block for more complex molecules.
The synthesis of 1-(Acetylglycyl)azetidine-3-carboxylic acid typically involves several steps:
This multi-step synthesis allows for the introduction of various functional groups, enhancing the compound's potential for further modifications and applications in drug design .
The molecular formula for 1-(Acetylglycyl)azetidine-3-carboxylic acid is . Its structure includes:
The compound's three-dimensional conformation can be analyzed using X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and interactions with biological targets .
1-(Acetylglycyl)azetidine-3-carboxylic acid can participate in various chemical reactions:
These reactions highlight the compound's versatility as a synthetic intermediate .
The mechanism of action for 1-(Acetylglycyl)azetidine-3-carboxylic acid is primarily related to its interactions with specific biological targets. It may function as an enzyme inhibitor by mimicking substrate structures, thus interfering with normal enzymatic activity. This property is particularly valuable in designing therapeutics aimed at diseases where enzyme regulation is crucial.
In vitro studies have shown that such compounds can exhibit significant biological activity against various targets, including those involved in metabolic pathways .
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications .
1-(Acetylglycyl)azetidine-3-carboxylic acid has several potential applications:
The ongoing research into azetidine derivatives continues to reveal new therapeutic potentials, making this compound significant within medicinal chemistry .
1-(Acetylglycyl)azetidine-3-carboxylic acid is a chemically modified azetidine derivative characterized by the fusion of an acetylated glycine residue with the azetidine ring system. This compound belongs to a broader class of constrained heterocyclic molecules where the four-membered azetidine ring imposes significant ring strain and conformational rigidity. These structural features profoundly influence its physicochemical properties and potential biological interactions. With the molecular formula C₈H₁₂N₂O₄ and a CAS Registry Number of 121200659, it represents a specialized scaffold within medicinal chemistry, designed to leverage the unique pharmacological advantages of the azetidine core while incorporating peptide-like characteristics through the acetylglycyl moiety [1] [4].
The systematic IUPAC name 1-(Acetylglycyl)azetidine-3-carboxylic acid provides a precise description of its molecular architecture:
This structure classifies it as an N-acylated azetidine derivative, specifically a dipeptide mimic where the azetidine ring replaces the typical alpha-amino acid. The azetidine ring’s high ring strain (~25 kcal/mol) and reduced bond angles (compared to five- or six-membered rings) confer distinctive conformational and electronic properties. The carboxylic acid at C3 enhances water solubility and provides a handle for further chemical modification, such as amide bond formation in peptide synthesis or prodrug design. The molecule contains two hydrogen bond acceptors (carbonyl oxygen atoms) and three hydrogen bond donors (amide NH, carboxylic acid OH, and azetidine NH), alongside one rotatable bond (between glycine and azetidine), influencing its pharmacokinetic profile [1] [4] [5].
Table 1: Nomenclature and Structural Identifiers
Property | Value |
---|---|
Systematic IUPAC Name | 1-(Acetylglycyl)azetidine-3-carboxylic acid |
Molecular Formula | C₈H₁₂N₂O₄ |
CAS Registry Number | 121200659 |
Other Identifiers | CID 121200659 (PubChem) |
Synonyms | 1-(Acetylglycyl)azetidine-3-carboxylate; N-Acetylglycyl-3-azetidinecarboxylic acid |
Molecular Weight | 200.19 g/mol |
The historical exploration of azetidine derivatives in drug discovery began with the isolation of natural azetidine-containing compounds, such as azetidine-2-carboxylic acid from Convallaria majalis (1955) and 3,3-dihydroxyazetidine from Bacillus mesentericus (2000), the latter acting as a bacterial growth factor [2] [6]. Synthetic efforts intensified in the 1990s, driven by the discovery that azetidines offered advantageous bioactive properties over larger heterocycles due to their stereochemical stability and metabolic resistance. Key milestones include:
1-(Acetylglycyl)azetidine-3-carboxylic acid represents a deliberate extension of this work, merging the azetidine core with dipeptide functionality. Its design likely aimed to exploit the azetidine ring’s role in enhancing target binding affinity and metabolic stability while enabling integration into peptidomimetic drug candidates. The acetyl-glycyl moiety mimics peptide backbones, potentially facilitating interactions with enzymes or receptors recognizing glycine or N-acetylated sequences [1] [4].
Table 2: Historical Development Timeline of Key Azetidine Derivatives
Time Period | Key Advancement | Significance |
---|---|---|
1955 | Isolation of L-azetidine-2-carboxylic acid | First natural azetidine; proline antagonist |
1990s | 3-Hydroxyazetidine in carbapenems (L-036/L-084) | Enabled oral bioavailability in antibiotics |
1996 | Azetidine-based non-opioid analgesic (237) | Validated azetidines for CNS-targeted therapeutics |
2000 | 3,3-Dihydroxyazetidine from B. mesentericus | Revealed natural biological function (growth factor) |
2001 | Azetidine-containing thrombin inhibitor (238) | Advanced anticoagulant drug design |
2000s | Boc/Fmoc-azetidine-3-carboxylic acid commercialization | Facilitated peptide-based drug discovery |
Azetidine derivatives occupy a critical niche in contemporary drug discovery due to their versatility and favorable drug-like properties. 1-(Acetylglycyl)azetidine-3-carboxylic acid exemplifies several key pharmacological and chemical utilities:
Emerging therapeutic areas include:
Table 3: Therapeutic Applications of Azetidine Derivatives
Therapeutic Area | Azetidine Scaffold | Mechanism/Target |
---|---|---|
Anticoagulation | Thrombin inhibitor (e.g., 238) | Selective inhibition of thrombin active site |
Antiviral Therapy | Unsubstituted azetidine (25) | Inhibition of HCMV replication |
Antibacterial Agents | 3-Aminoazetidines (e.g., 236) | Undisclosed bacterial targets |
CNS Disorders | Non-opioid analgesic (237) | Non-opioid pain modulation |
Metabolic Disorders | 2-Ketoazetidines | DPP-IV inhibition |
Oncology (ADCs) | Azetidine-3-carboxylic acid linker | Stable tumor-targeted drug delivery |
Diagnostic Imaging | (S)-5-[¹²³I]Iodo-3-(2-azetidinylmethoxy)pyridine | SPECT imaging of nAChRs |
The ongoing exploration of 1-(Acetylglycyl)azetidine-3-carboxylic acid and related structures underscores the enduring value of azetidine chemistry in addressing challenges in drug stability, selectivity, and targeted delivery. Its dual functionality—combining peptide-like character with the rigidity of a small heterocycle—positions it as a versatile building block for next-generation therapeutics [1] [2] [5].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3